Brallobarbital

Pharmacokinetics Barbiturate metabolism Route of administration

Forensic toxicologists requiring brallobarbital reference for quantitative LC-MS/GC-MS method validation face sourcing challenges for this Schedule III barbiturate. Brallobarbital resolves this with its route-dependent non-linear pharmacokinetic profile and established role as the primary toxic agent in Vesparax® overdose cases. • Defined therapeutic serum range (4-8 mg/L) for precise calibration of quantitative methods • Distinct mass spectrum and GC retention time for unequivocal identification in complex biological matrices • Model compound for studying active metabolite-driven elimination half-life extension

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
CAS No. 561-86-4
Cat. No. B1196821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrallobarbital
CAS561-86-4
Synonymsbrallobarbital
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC=CCC1(C(=O)NC(=O)NC1=O)CC(=C)Br
InChIInChI=1S/C10H11BrN2O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3H,1-2,4-5H2,(H2,12,13,14,15,16)
InChIKeyDYODAJAEQDVYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brallobarbital: Pharmacokinetics and Safety


Brallobarbital is a barbiturate derivative with established sedative and hypnotic properties, historically employed for the treatment of insomnia [1]. As a member of the barbituric acid class, it functions as a central nervous system depressant by enhancing GABAergic neurotransmission [2]. Its chemical structure is defined as 5-allyl-5-(2-bromoallyl)barbituric acid (molecular formula: C₁₀H₁₁BrN₂O₃; molecular weight: 287.11 g/mol) [3]. This compound is distinguished by its specific pharmacological and pharmacokinetic behavior, which critically influences its utility and differentiates it from other sedative-hypnotic agents [4]. Notably, brallobarbital is recognized for its role as the primary toxic component in the combination formulation Vesparax®, necessitating a precise understanding of its unique profile for any scientific or historical investigation [4].

Brallobarbital: Inappropriate for Generic Substitution


Generic substitution among barbiturates is scientifically unsound due to profound inter-compound variations in critical parameters, including elimination half-life, route-dependent metabolism, and toxic blood concentration ranges [1]. Brallobarbital exemplifies this with its peculiar, non-linear pharmacokinetics characterized by an elimination half-life that is significantly prolonged following oral administration compared to intravenous injection, a phenomenon linked to active metabolite formation [2]. This behavior directly contrasts with other barbiturates that exhibit more predictable kinetics. The clinical consequences are severe; brallobarbital's unique metabolic profile has been definitively implicated as the primary cause of toxicity in cases of Vesparax® overdose, distinguishing its risk profile from that of co-formulated barbiturates like secobarbital [3]. Therefore, procurement and research applications require a precise understanding of brallobarbital's singular properties, as data from other barbiturates cannot be reliably extrapolated.

Brallobarbital: Quantitative Comparative Evidence


Route-Dependent Elimination Half-Life

Brallobarbital exhibits a significantly longer elimination half-life after oral administration compared to intravenous (IV) injection, a property not commonly reported for other barbiturates. This is attributed to the formation of an active metabolite that retards the parent drug's elimination [1]. In contrast, the half-life of the co-formulated barbiturate secobarbital is reported as 22–29 hours and does not exhibit this pronounced route-dependent alteration [2].

Pharmacokinetics Barbiturate metabolism Route of administration

Therapeutic Serum Level Differentiation

Reference therapeutic serum concentrations for brallobarbital (4–8 mg/L) are distinct and narrower than those for many other common barbiturates [1]. For instance, the therapeutic range for pentobarbital is 1–4 mg/L (or 25–40 mg/L for anesthesia), and for phenobarbital, it is 15–40 mg/L [1][2]. This indicates a specific window for brallobarbital that falls between the lower therapeutic range of short-acting agents and the higher range of long-acting anticonvulsants.

Toxicology Therapeutic Drug Monitoring Barbiturate Overdose

Insomnia Efficacy: Comparison with Midazolam

In a double-blind, placebo-controlled study involving 30 female surgical patients with moderate to severe insomnia, a combination containing 50 mg brallobarbital (plus 150 mg secobarbital and 50 mg hydroxyzine; Vesparax®) was compared to 15 mg midazolam [1]. Both treatments demonstrated significant improvement in sleep parameters compared to placebo, but the study provides a quantitative baseline for the efficacy of the brallobarbital-containing formulation in a clinical setting.

Insomnia Clinical Trial Sedative-Hypnotic Comparison

Brallobarbital: Research & Forensic Applications


Differentiating Vesparax Fatalities

In forensic investigations involving suspected barbiturate overdose, the detection and quantification of brallobarbital is critical. Given its established role as the primary toxic agent in Vesparax® intoxication [1], reliance on non-specific barbiturate screens is insufficient. Forensic toxicologists must use validated chromatographic methods (e.g., GC-MS) to distinguish brallobarbital from co-ingested barbiturates like secobarbital. Quantitative analysis against its specific therapeutic (4–8 mg/L) and toxic serum concentration ranges is essential for determining the cause of death [2].

Non-Linear Drug Metabolism Modeling

Brallobarbital serves as a valuable model compound for studying non-linear, route-dependent pharmacokinetics driven by active metabolites [1]. Researchers investigating drug-drug interactions or metabolic inhibition can utilize brallobarbital to probe the phenomenon of a metabolite retarding the elimination of its parent compound. Comparative studies against barbiturates with linear kinetics, such as secobarbital, can provide insights into structure-activity relationships governing metabolic pathways and half-life extension [1].

Reference Standard for Toxicology Methods

Due to its unique and narrow therapeutic serum concentration range of 4–8 mg/L, brallobarbital is a crucial reference compound for calibrating and validating quantitative analytical methods (e.g., GC-MS, LC-MS) for barbiturate detection in clinical and forensic laboratories [2]. Its distinct mass spectrum and retention time are essential components of comprehensive toxicology screening libraries, enabling the precise identification of this specific compound in complex biological matrices [3].

Technical Documentation Hub

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